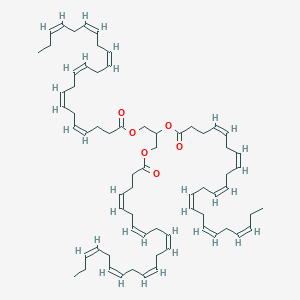

Tridocosahexaenoin

Description

Properties

IUPAC Name |

2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFMPBOQLPVEQZ-LBUXZKOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042656 | |

| Record name | Tridocosahexaenoin C22:6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124596-98-1, 11094-59-0 | |

| Record name | Glyceryl tridocosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124596981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridocosahexaenoin C22:6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL TRIDOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679339435D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Glyceryl Tridocosahexaenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl tridocosahexaenoate, a triglyceride composed of a glycerol backbone esterified with three molecules of docosahexaenoic acid (DHA), is a molecule of significant interest in various scientific fields, particularly in nutrition and pharmacology. DHA is an essential omega-3 fatty acid crucial for brain development and function, and its triglyceride form is a primary dietary source. Understanding the physical properties of Glyceryl tridocosahexaenoate is fundamental for its extraction, purification, formulation, and for elucidating its physiological behavior. This technical guide provides a comprehensive overview of the known physical characteristics of Glyceryl tridocosahexaenoate, details general experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | PubChem[1] |

| Synonyms | Tridocosahexaenoin, all-cis-1,2,3-Docosahexaenoyl Glycerol | Cayman Chemical[4], PubChem[1] |

| CAS Number | 124596-98-1, 11094-59-0 | PubChem[1], Aquigen Bio Sciences[5] |

| Molecular Formula | C₆₉H₉₈O₆ | PubChem[1], Cayman Chemical[4] |

| Molecular Weight | 1023.5 g/mol | PubChem[1], Cayman Chemical[4] |

| Appearance | Expected to be a liquid or semi-solid at room temperature. | General knowledge of triglycerides |

| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml). | Cayman Chemical[4] |

| XLogP3 | 19.2 (Computed) | PubChem[1] |

| Hydrogen Bond Donor Count | 0 (Computed) | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 (Computed) | PubChem[2] |

| Rotatable Bond Count | 50 (Computed) | PubChem[2] |

| Exact Mass | 1022.73634084 (Computed) | PubChem[1] |

| Polar Surface Area | 78.9 Ų (Computed) | PubChem[1] |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for Glyceryl tridocosahexaenoate are not widely published. However, standard methodologies for the characterization of triglycerides are well-established and can be readily applied.

Melting Point Determination (Capillary Method)

The melting point of a triglyceride can be determined using a capillary melting point apparatus. This is a common and reliable method for determining the melting range of a solid.

-

Sample Preparation: A small amount of the solid triglyceride is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. For pure crystalline compounds, the melting range is typically sharp (0.5-1.0°C).

Density Determination

The density of liquid triglycerides can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid triglyceride, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water) and weighed.

-

The density of the triglyceride is calculated using the weights and the known density of the reference liquid.

-

Solubility Determination

The solubility of Glyceryl tridocosahexaenoate in various solvents can be determined by the following general procedure:

-

Sample Preparation: A known amount of the triglyceride is added to a specific volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The solution is then filtered or centrifuged to remove any undissolved solute. The concentration of the dissolved triglyceride in the supernatant is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gravimetric analysis after solvent evaporation.

Spectroscopic and Chromatographic Characterization

Modern analytical techniques are indispensable for the comprehensive characterization of triglycerides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of Glyceryl tridocosahexaenoate. ¹H NMR can be used to identify the protons on the glycerol backbone and the fatty acid chains, while ¹³C NMR can provide information on the carbonyl carbons and the different carbon atoms in the docosahexaenoic acid chains.[6][7][8][9][10][11][12]

-

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weight and fragmentation patterns of the triglyceride, further confirming its identity and purity.[13][14][15][16][17]

Visualizations

Synthesis of Glyceryl tridocosahexaenoate

The following diagram illustrates the esterification reaction for the synthesis of Glyceryl tridocosahexaenoate from glycerol and three molecules of docosahexaenoic acid.

Caption: Synthesis of Glyceryl tridocosahexaenoate.

General Experimental Workflow for Characterization

This diagram outlines a typical workflow for the physical and chemical characterization of a triglyceride sample.

Caption: General characterization workflow.

Conclusion

This technical guide provides a foundational understanding of the physical properties of Glyceryl tridocosahexaenoate. While specific experimental data for some properties remain to be determined, the compiled information and general methodologies presented herein offer a robust starting point for researchers, scientists, and drug development professionals. The continued investigation into the physical and chemical characteristics of this important triglyceride will undoubtedly contribute to advancements in its application in various scientific and industrial domains.

References

- 1. Glyceryl tridocosahexaenoate | C69H98O6 | CID 9546569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glyceryl tridocosahexaenoate|lookchem [lookchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Tri Docosahexaenoyl Glycerol | CAS No: 124596-98-1 [aquigenbio.com]

- 6. 13C-NMR regioisomeric analysis of EPA and DHA in fish oil derived triacylglycerol concentrates - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.bangor.ac.uk [research.bangor.ac.uk]

- 10. Spectral profiles of commercial omega-3 supplements: an exploratory analysis by ATR-FTIR and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. lcms.cz [lcms.cz]

- 15. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 17. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Tri-Docosahexaenoyl-Glycerol (tri-DHA glycerol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-docosahexaenoyl-glycerol, also known as tridocosahexaenoin or tri-DHA glycerol, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of docosahexaenoic acid (DHA). DHA is a 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds, renowned for its critical roles in neural and retinal function. As a triglyceride, tri-DHA glycerol serves as a stable, concentrated form of DHA, offering potential advantages in dietary supplements and pharmaceutical applications for the study of neurological diseases, inflammatory immune conditions, and metabolic disorders.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, and known biological significance of tri-DHA glycerol.

Chemical Structure and Physicochemical Properties

Tri-DHA glycerol is a large, hydrophobic molecule. Its structure is characterized by the three long, highly unsaturated acyl chains attached to the glycerol scaffold.

IUPAC Name : 2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate[2]

Synonyms : this compound, Glyceryl tridocosahexaenoate, TG(22:6/22:6/22:6)[3]

Molecular Formula : C₆₉H₉₈O₆[2][4]

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 1023.5 g/mol | [2][4][5] |

| Physical State | Liquid | [4] |

| Purity | >99% (commercially available) | [4] |

| Solubility | Ethanol : 10 mg/mLDMF : 10 mg/mLEthanol:PBS (pH 7.2) (1:1) : 0.5 mg/mL | [5] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Lipase-Catalyzed Synthesis of Tri-DHA Glycerol

The enzymatic synthesis of tri-DHA glycerol is a preferred method due to its high selectivity and mild reaction conditions. The following protocol is based on the transesterification of DHA ethyl ester with glycerol.

Materials:

-

Docosahexaenoic acid ethyl ester (DHA-EE)

-

Glycerol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., hexane, optional for solvent-based reactions)

-

Molecular sieves (for water removal)

-

Reaction vessel with temperature control and vacuum capabilities

Protocol:

-

Combine DHA-EE and glycerol in the reaction vessel. A molar ratio of 3:1 (DHA-EE to glycerol) is recommended for high triglyceride yield.

-

Add the immobilized lipase. An enzyme loading of approximately 6.4% (w/w of DHA-EE) has been shown to be effective.

-

If using a solvent-free system, heat the mixture to the desired reaction temperature (e.g., 108°C).

-

Apply a vacuum to the system to facilitate the removal of the ethanol byproduct, which drives the reaction towards product formation.

-

Maintain the reaction under these conditions for an extended period (e.g., 13.6 hours), with continuous monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and separate the immobilized enzyme by filtration for potential reuse.

-

The crude product, containing tri-DHA glycerol, as well as unreacted starting materials and intermediate mono- and di-acylglycerols, is then subjected to purification.

Purification by Silica Gel Column Chromatography

Materials:

-

Crude tri-DHA glycerol reaction mixture

-

Silica gel (300-400 mesh)

-

Chromatography column

-

Solvent system: A gradient of hexane and ethyl acetate is commonly used for neutral lipid separation.

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude reaction mixture in a minimal amount of hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin elution with pure hexane to remove non-polar impurities.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate to the hexane. A typical gradient might be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 90:10 v/v).

-

Collect fractions and monitor the composition of each fraction using TLC. Tri-DHA glycerol, being less polar than mono- and di-acylglycerols, will elute earlier.

-

Combine the fractions containing pure tri-DHA glycerol.

-

Evaporate the solvent under reduced pressure to obtain the purified tri-DHA glycerol.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of tri-DHA glycerol.

Sample Preparation:

-

Dissolve a small amount of the purified tri-DHA glycerol in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Glycerol Backbone: The protons on the glycerol backbone will appear in the region of 4.0-5.5 ppm. The CH₂ protons at the sn-1 and sn-3 positions will show distinct signals from the CH proton at the sn-2 position.

-

DHA Acyl Chains:

-

The terminal methyl protons (-CH₃) will appear as a triplet around 0.97 ppm.

-

The numerous methylene protons (-CH₂-) in the aliphatic chain will create a complex multiplet region between 1.2 and 2.5 ppm.

-

The bis-allylic protons (-CH=CH-CH₂-CH=CH-) are highly characteristic and will resonate around 2.8 ppm.

-

The olefinic protons (-CH=CH-) will appear as a complex multiplet in the region of 5.3-5.4 ppm.

-

The α-methylene protons (-CH₂-COO-) will be deshielded and appear around 2.3 ppm.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbons (-COO-): Resonances will be observed around 172-173 ppm.

-

Olefinic Carbons (-CH=CH-): A series of signals will appear in the region of 127-132 ppm.

-

Glycerol Backbone Carbons: The CH₂ carbons at sn-1 and sn-3 will resonate around 62 ppm, and the CH carbon at sn-2 will be found around 69 ppm.

-

DHA Acyl Chain Carbons: A variety of signals corresponding to the methyl, methylene, and allylic carbons will be present in the upfield region of the spectrum (14-35 ppm).

-

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and confirm the fatty acid composition.

Sample Preparation:

-

Dissolve the sample in a suitable solvent system, such as a mixture of chloroform and methanol, often with the addition of a salt like sodium acetate to promote the formation of sodiated adducts.

Analysis:

-

Full Scan MS: In positive ion mode, the primary ion observed will be the sodiated molecule [M+Na]⁺, which for tri-DHA glycerol will have an m/z of approximately 1045.7.

-

Tandem MS (MS/MS): Fragmentation of the [M+Na]⁺ precursor ion will yield characteristic product ions. The dominant fragmentation pathway for triacylglycerols is the neutral loss of a fatty acid as its sodium salt. For tri-DHA glycerol, this will result in the loss of a DHA molecule, leading to a prominent fragment ion corresponding to the diacylglycerol fragment.

Biological Significance and Signaling Pathways

While the biological effects of the constituent fatty acid, DHA, are well-documented, specific signaling pathways directly initiated by the intact tri-DHA glycerol molecule are less understood. The primary role of tri-DHA glycerol is to serve as a delivery vehicle for DHA. Once consumed, it is hydrolyzed by lipases in the digestive tract, releasing free DHA and mono- and di-acylglycerols, which are then absorbed by enterocytes.

General Triacylglycerol Metabolism and Signaling Intermediates

The synthesis and breakdown of triacylglycerols are tightly regulated processes that can generate lipid intermediates with signaling roles. For instance, diacylglycerol (DAG), an intermediate in both the synthesis and hydrolysis of tri-DHA glycerol, is a well-known second messenger that can activate protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes.

Signaling Pathways of Docosahexaenoic Acid (DHA)

Once released from the glycerol backbone, DHA can be incorporated into the phospholipids of cell membranes, particularly in the brain and retina. This incorporation can alter the physical properties of the membrane, influencing the function of membrane-bound proteins and receptors. DHA can modulate signaling pathways by affecting the formation and composition of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. For example, DHA has been shown to suppress IL-2 receptor signaling in T-cells by altering the lipid composition of membrane rafts.[6]

It is important to note that while tri-DHA glycerol is a source of DHA, the direct interaction of the intact triglyceride with cellular signaling pathways is an area that requires further investigation. Current research primarily focuses on the effects of the liberated DHA.

Conclusion

Tri-DHA glycerol is a chemically well-defined triacylglycerol of significant interest for the delivery of the essential omega-3 fatty acid, DHA. Its synthesis can be efficiently achieved through enzymatic methods, and its structure can be unequivocally confirmed by modern analytical techniques such as NMR and mass spectrometry. While its primary biological role is understood to be the provision of DHA, the potential for the intact molecule to have direct biological activities remains an open area of research. This guide provides the foundational technical information necessary for researchers and developers working with this important lipid molecule.

References

- 1. Tridocosahexaenoylglycerol (TG-DHA; Meganol D) | Others 14 | 124596-98-1 | Invivochem [invivochem.com]

- 2. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Glyceryl tridocosahexaenoate CAS number and IUPAC name

An In-Depth Technical Guide to Glyceryl Tridocosahexaenoate for Researchers and Drug Development Professionals

Introduction

Glyceryl tridocosahexaenoate, also known as tridocosahexaenoin, is a triacylglycerol molecule in which all three hydroxyl groups of the glycerol backbone are esterified with docosahexaenoic acid (DHA). DHA is a 22-carbon omega-3 polyunsaturated fatty acid with six cis double bonds, and it is a critical component of cell membranes, particularly in the brain and retina. Glyceryl tridocosahexaenoate serves as a significant dietary source and a stable storage and transport form of DHA. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analysis, biological significance, and applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

Glyceryl tridocosahexaenoate is a highly unsaturated lipid. While many of its physical properties are not extensively documented in experimental literature, a substantial amount of data has been derived from computational models and studies on similar compounds.

Identifier and Molecular Information:

-

IUPAC Name: 2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate[1]

-

CAS Numbers:

-

Synonyms: this compound, Tridocosahexaenoylglycerol, 1,2,3-Tridocosahexaenoyl glycerol, DHA Oil[2]

Physicochemical Data:

| Property | Value | Source |

| Physical State | Liquid | CymitQuimica |

| XLogP3 | 19.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem (Computed)[1] |

| Rotatable Bond Count | 50 | PubChem (Computed)[1] |

| Exact Mass | 1022.73634084 | PubChem (Computed)[1] |

| Solubility | Miscible in Chloroform | ChemicalBook |

Spectroscopic Data

Detailed spectroscopic data for pure glyceryl tridocosahexaenoate is limited. The following tables summarize expected spectral characteristics based on data from mixtures and related compounds.

¹H-NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (ppm) | Assignment |

| ~5.34 | Olefinic protons (-CH=CH-) |

| ~4.1-4.3 | Glyceryl CH₂ protons (sn-1, sn-3) |

| ~5.25 | Glyceryl CH proton (sn-2) |

| ~2.80 | Bis-allylic protons (=CH-CH₂-CH=) |

| ~2.40 | Allylic protons (-CH₂-CH=) |

| ~2.05 | α-carbonyl protons (-CH₂-COO-) |

| 0.97 | Terminal methyl protons (-CH₃) |

¹³C-NMR Spectroscopy (Expected Chemical Shifts)

| Chemical Shift (ppm) | Assignment |

| ~172-173 | Carbonyl carbons (-COO-) |

| ~127-132 | Olefinic carbons (-CH=CH-) |

| ~69 | Glyceryl CH carbon (sn-2) |

| ~62 | Glyceryl CH₂ carbons (sn-1, sn-3) |

| ~34 | α-carbonyl carbons (-CH₂-COO-) |

| ~25 | Methylene carbons (-CH₂-) |

| ~14 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3013 | =C-H stretching of cis-double bonds |

| ~2964, ~2928, ~2855 | C-H stretching of methylene and methyl groups |

| ~1740 | C=O stretching of the ester carbonyl group |

| ~1160 | C-O stretching |

Mass Spectrometry (In-Silico Fragmentation)

| m/z | Assignment |

| 1045.72556 | [M+Na]⁺ |

| 1040.77071 | [M+NH₄]⁺ |

| 695.5041 | [M - DHA]⁺ (Loss of one docosahexaenoic acid chain) |

Experimental Protocols

Enzymatic Synthesis of Glyceryl Tridocosahexaenoate

This protocol is adapted from methods for the enzymatic transesterification of DHA ethyl ester with glycerol.

Materials:

-

Docosahexaenoic acid (DHA) ethyl ester

-

Glycerol

-

Immobilized lipase from Candida antarctica (CALB, e.g., Novozym 435)

-

Molecular sieves (3 Å)

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Combine DHA ethyl ester and glycerol in a molar ratio of 3:1 in a round-bottom flask.

-

Add immobilized CALB (typically 5-10% by weight of the reactants).

-

Add molecular sieves to remove the ethanol by-product and drive the reaction forward.

-

Conduct the reaction at 50-60°C under vacuum with constant stirring for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the immobilized enzyme.

-

Dissolve the crude product in hexane, wash with water to remove residual glycerol, and dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude glyceryl tridocosahexaenoate.

Purification by Column Chromatography

Procedure:

-

Prepare a silica gel column packed in a hexane:ethyl acetate solvent system (e.g., 98:2 v/v).

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the hexane:ethyl acetate mixture.

-

Collect fractions and analyze by TLC to identify those containing the pure triacylglycerol.

-

Combine the pure fractions and evaporate the solvent to yield purified glyceryl tridocosahexaenoate.

Analysis by HPLC

Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with methanol/water (e.g., 96:4 v/v)[4]

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Biological Significance and Signaling Pathways

The primary biological role of glyceryl tridocosahexaenoate is to act as a stable carrier and source of docosahexaenoic acid (DHA). Upon ingestion, it is hydrolyzed by lipases in the gastrointestinal tract, releasing DHA, which is then absorbed and incorporated into various tissues. DHA is crucial for neuronal and retinal function, and it exerts its effects through multiple signaling pathways.

DHA-Mediated Neuroprotective Signaling Pathway

DHA promotes neuronal survival by enhancing the levels of phosphatidylserine (PS) in cell membranes. This enrichment of PS facilitates the activation of several pro-survival kinases.

References

The Biological Significance of Docosahexaenoic Acid (DHA)-Rich Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. When esterified in triglycerides, DHA exhibits a range of biological activities with significant therapeutic potential. This technical guide provides an in-depth overview of the biological significance of DHA-rich triglycerides, focusing on their role in modulating lipid metabolism, inflammatory processes, and neuronal function. We present a synthesis of current research, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further investigation and drug development in this area.

Introduction

Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid that plays a pivotal role in human health.[1] While abundant in fish oil, the triglyceride form of DHA (DHA-TG) is of particular interest due to its physiological relevance and bioavailability. DHA-rich triglycerides are not merely a source of energy but are bioactive molecules that influence a multitude of cellular processes. Their ability to modulate lipid profiles, resolve inflammation, and protect neuronal tissues underscores their potential as therapeutic agents for a variety of disorders, including cardiovascular disease, neurodegenerative conditions, and inflammatory disorders. This guide aims to provide a comprehensive technical resource for professionals engaged in the research and development of DHA-based therapeutics.

Modulation of Lipid Metabolism and Cardiovascular Health

DHA-rich triglycerides have a well-established role in the management of dyslipidemia, a major risk factor for cardiovascular disease (CVD).[2][3][4]

Triglyceride Reduction

Clinical studies have consistently demonstrated that supplementation with DHA-rich triglycerides significantly lowers serum triglyceride levels.[3][4][5] The primary mechanism involves the decreased synthesis of very-low-density lipoprotein (VLDL) in the liver.[2] DHA activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that upregulates genes involved in fatty acid oxidation, thereby reducing the availability of fatty acids for triglyceride synthesis.[6][7][8]

Effects on Other Lipoproteins

The impact of DHA-rich triglycerides on other lipoprotein fractions is also noteworthy. While they can modestly increase low-density lipoprotein (LDL) cholesterol, this is often accompanied by an increase in LDL particle size, a shift that is considered less atherogenic. Furthermore, DHA supplementation has been shown to increase high-density lipoprotein (HDL) cholesterol, the "good" cholesterol that facilitates reverse cholesterol transport.[9]

Quantitative Data on Lipid Profile Modulation

The following table summarizes the quantitative effects of DHA-rich triglyceride supplementation on key lipid parameters from selected clinical trials.

| Study (Reference) | Participant Population | DHA-TG Dose | Duration | Triglyceride Reduction (%) | HDL-C Increase (%) | LDL-C Change (%) |

| Skulas-Ray et al. (2011)[3][4][5] | Healthy with moderate hypertriglyceridemia | 3.4 g/day (EPA+DHA) | 8 weeks | 27% | Not significant | Not significant |

| Mori et al. (2008)[10] | Overweight subjects | 2-6 g/day (DHA-rich fish oil) | 12 weeks | 23% (for every 1g/d increase in DHA) | 4.4% (for every 1g/d increase in DHA) | +7.1% (for every 1g/d increase in DHA) |

| Kelley et al. (2007)[11] | Hypertriglyceridemic men | 2.8 g/day | 91 days | 23% | 9% | +8% |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. DHA-rich triglycerides exert potent anti-inflammatory effects through multiple mechanisms.

Modulation of Inflammatory Signaling Pathways

DHA competitively inhibits the metabolism of arachidonic acid (AA), an omega-6 fatty acid, into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Instead, DHA is a precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively orchestrate the resolution of inflammation.[12]

Furthermore, DHA has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[13][14] By inhibiting NF-κB, DHA reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]

Quantitative Data on Inflammatory Markers

The table below presents data on the impact of DHA-rich triglyceride supplementation on key inflammatory markers.

| Study (Reference) | Participant Population | DHA-TG Dose | Duration | CRP Reduction (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |

| Kelley et al. (2007)[11] | Hypertriglyceridemic men | 2.8 g/day | 91 days | 15% | 23% | Not significant |

| Allaire et al. (2016)[9] | Abdominally obese adults | 2.7 g/day | 10 weeks | Not specified | Not significant | Not significant |

Neuroprotective and Neurodevelopmental Roles

DHA is a major structural component of the brain and retina, and DHA-rich triglycerides are crucial for optimal neuronal function and protection.[1]

Mechanisms of Neuroprotection

DHA-rich triglycerides have demonstrated neuroprotective effects in various models of neurological damage.[15][16] These effects are attributed to several mechanisms, including the maintenance of neuronal membrane integrity and fluidity, the promotion of anti-inflammatory and pro-resolving pathways in the brain, and the activation of pro-survival signaling cascades.[17] For instance, DHA can increase the production of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and plasticity.[18]

Role in Neurodevelopment

Adequate intake of DHA during pregnancy and early life is critical for proper brain and visual development. DHA accumulates in the fetal brain during the third trimester and is essential for neurogenesis, synaptogenesis, and myelination.

Signaling Pathways Modulated by DHA-Rich Triglycerides

The biological effects of DHA are mediated through its influence on various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Figure 1: PPAR-α Signaling Pathway Activated by DHA.

References

- 1. Docosahexaenoic Acid Signalolipidomics in Nutrition: Significance in Aging, Neuroinflammation, Macular Degeneration, Alzheimer’s, and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose-response effects of omega-3 fatty acids on triglycerides, inflammation, and endothelial function in healthy persons with moderate hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dose-response effects of omega-3 fatty acids on triglycerides, inflammation, and endothelial function in healthy persons with moderate hypertriglyceridemia1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. en.omegor.com [en.omegor.com]

- 10. Dose-dependent effects of docosahexaenoic acid-rich fish oil on erythrocyte docosahexaenoic acid and blood lipid levels | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. DHA Supplementation Decreases Serum C-Reactive Protein and Other Markers of Inflammation in Hypertriglyceridemic Men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triglyceride Form of Docosahexaenoic Acid Mediates Neuroprotection in Experimental Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triglyceride Form of Docosahexaenoic Acid Mediates Neuroprotection in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DHA (omega-3 fatty acid) increases the action of brain-derived neurotrophic factor (BDNF) | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources of Glyceryl Tridocosahexaenoate

This technical guide provides a comprehensive overview of the natural sources of glyceryl tridocosahexaenoate, a triglyceride containing three molecules of docosahexaenoic acid (DHA). The document details the primary biological origins, quantitative data on its prevalence, the biosynthetic pathways involved in its formation, and the experimental protocols for its extraction and analysis.

Introduction to Glyceryl Tridocosahexaenoate

Glyceryl tridocosahexaenoate, also known as tridocosahexaenoin, is a triacylglycerol where all three hydroxyl groups of the glycerol backbone are esterified with docosahexaenoic acid (DHA; 22:6n-3). DHA is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for various physiological functions, particularly in brain development and function. As the storage form of DHA, glyceryl tridocosahexaenoate represents a significant component of lipids in organisms that are primary producers or accumulators of this vital fatty acid.

Primary Natural Sources

The ultimate natural source of DHA, and by extension glyceryl tridocosahexaenoate, is marine microalgae.[1] These single-celled organisms are the primary producers in many aquatic food webs.[2] Fish and other marine animals accumulate DHA by consuming these microalgae or by preying on other organisms that have consumed them.[1]

2.1. Marine Microalgae

Microalgae are a sustainable and potent source of DHA.[3][4] They synthesize DHA de novo, offering a plant-based alternative to traditional fish oil.[1] Species from the genera Crypthecodinium and Schizochytrium are particularly known for their high DHA content. For instance, the commercial oil DHASCO® is extracted from Crypthecodinium cohnii.[5] The production of DHA from microalgae can be optimized through various cultivation strategies, including genetic engineering and adjustments to growth media.[3][6]

2.2. Fish and Fish Oils

Fish oils are a well-established dietary source of DHA.[3][6] Fatty fish such as salmon, mackerel, and tuna accumulate high levels of omega-3 fatty acids, including DHA, in their tissues from their diet of smaller fish and marine algae.[7] The DHA in fish oil is predominantly in the form of triglycerides and phospholipids.[8][9] However, the concentration of specific omega-3s can vary, and there are concerns about contaminants like heavy metals from marine environments.[3][7]

2.3. Krill Oil

Krill, small crustaceans found in the Antarctic, are another source of DHA. Krill oil is notable because a significant portion of its DHA is in the form of phospholipids, which may offer different bioavailability characteristics compared to the triglyceride form found in fish and algal oils.

Quantitative Data on DHA Content in Natural Sources

The concentration of DHA varies significantly among different natural sources. The following tables summarize the DHA content in selected microalgae and common oil supplements.

Table 1: DHA Content in Selected Microalgae Species

| Microalgae Species | DHA Content (% of Total Fatty Acids) | Total Lipid Content (% of Dry Cell Weight) |

| Crypthecodinium cohnii | 30 - 50% | 20 - 40% |

| Schizochytrium sp. | 30 - 40% | 50 - 77% |

| Thraustochytrium sp. | 25 - 40% | 15 - 60% |

| Nannochloropsis sp. | 2 - 22% | 20 - 50% |

Table 2: Typical DHA and EPA Content in Commercial Omega-3 Supplements

| Oil Source | Typical DHA per 1g Serving | Typical EPA per 1g Serving | Primary Lipid Form |

| Algal Oil | 100 - 300 mg[7] | Varies (often low to none)[7] | Triglycerides[8] |

| Fish Oil | ~120 mg[7] | ~180 mg[7] | Triglycerides[9] |

| Krill Oil | Varies | Varies | Phospholipids |

Biosynthesis of Docosahexaenoic Acid (DHA)

The synthesis of DHA in microalgae can occur through two primary pathways: the aerobic desaturase/elongase pathway and the anaerobic polyketide synthase (PKS) pathway. The coexistence and dominance of these pathways can vary between different algal species.

4.1. Aerobic Desaturase/Elongase Pathway

This pathway involves a series of desaturation and elongation steps to convert shorter-chain fatty acids into long-chain PUFAs like DHA. Key enzymes in this process include Δ4, Δ5, Δ6, and Δ12 desaturases, and fatty acid elongases.[2] For example, some microalgae can convert docosapentaenoic acid (DPA) to DHA through the action of a Δ4-desaturase.[10]

4.2. Anaerobic Polyketide Synthase (PKS) Pathway

In some microorganisms, DHA is synthesized from acetyl-CoA and malonyl-CoA via a PKS-like pathway.[2] This anaerobic pathway is catalyzed by a PUFA synthase and is considered a more direct route to DHA synthesis.[2] Evidence suggests that in some microalgae, like Emiliania huxleyi, the anaerobic pathway is solely responsible for DHA biosynthesis.[2]

Biosynthetic pathways of Docosahexaenoic Acid (DHA) and its esterification to glycerol.

Experimental Protocols

The extraction and quantification of glyceryl tridocosahexaenoate from natural sources involve several key steps, from initial sample preparation to final analysis.

5.1. Microalgae Cultivation and Harvesting

-

Cultivation: DHA-producing microalgae are typically grown in bioreactors under controlled conditions of light, temperature, pH, and nutrient availability to optimize growth and lipid production.

-

Harvesting: The microalgal biomass is harvested from the culture medium through centrifugation or filtration. The harvested biomass is then washed to remove salts and other media components.

-

Drying: For many solvent extraction methods, the biomass must be thoroughly dried, often through lyophilization (freeze-drying), to remove water which can interfere with the extraction process.[11]

5.2. Lipid Extraction

The goal of this step is to efficiently extract the total lipid content, including glyceryl tridocosahexaenoate, from the biomass.

-

Principle: The choice of solvent is critical. A common method is the Bligh and Dyer method, which uses a chloroform-methanol-water mixture to partition lipids from other cellular components. Chloroform-based extraction methods generally show high efficiency for total lipid and fatty acid extraction.[12]

-

Protocol Outline (Bligh & Dyer):

-

Homogenize the dried biomass with a mixture of chloroform and methanol.

-

Add water to create a two-phase system.

-

After vigorous mixing and centrifugation, the lower chloroform layer, containing the lipids, is carefully separated.

-

The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

-

5.3. Purification of Glyceryl Tridocosahexaenoate

The total lipid extract is a complex mixture. To isolate glyceryl tridocosahexaenoate, chromatographic techniques are employed.

-

Principle: Column chromatography using silica gel is an effective method for separating different lipid classes.[5] The separation is based on the polarity of the lipid molecules.

-

Protocol Outline:

-

The lipid extract is dissolved in a non-polar solvent (e.g., hexane) and loaded onto a silica gel column.

-

A series of solvents with increasing polarity are used to elute the different lipid classes. Neutral lipids like triglycerides will elute with less polar solvents, while more polar lipids like phospholipids will require more polar solvents.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the triglycerides.

-

5.4. Quantification and Analysis

To quantify the amount of DHA and confirm the structure of glyceryl tridocosahexaenoate, the triglyceride fraction is further analyzed.

-

Transesterification: The triglycerides are converted to their corresponding fatty acid methyl esters (FAMEs) by reacting them with methanol in the presence of an acid or base catalyst. This process is necessary to make the fatty acids volatile for gas chromatography analysis.

-

Gas Chromatography (GC): The FAME mixture is analyzed by GC, often with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[13][14]

-

GC-FID: Provides quantitative data on the relative amounts of each fatty acid present based on the peak areas.

-

GC-MS: Confirms the identity of each fatty acid by its mass spectrum.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of the intact triglyceride, LC-MS can be used to separate and identify glyceryl tridocosahexaenoate directly from the purified lipid fraction without the need for transesterification.

Experimental workflow for the extraction and analysis of glyceryl tridocosahexaenoate.

References

- 1. Algae Oil vs. Fish Oil: What's the Difference? - Life Extension [lifeextension.com]

- 2. Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Improved Docosahexaenoic Acid Synthesis in Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Algae Oil vs Fish Oil: Which Omega-3 Source Is Better for Your Heart Health? [verywellhealth.com]

- 8. testa-omega3.com [testa-omega3.com]

- 9. globalrph.com [globalrph.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of Glyceryl Tridocosahexaenoate in Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. The complexity of the lipidome necessitates robust analytical methodologies to ensure accurate identification and quantification of lipid species. Glyceryl tridocosahexaenoate, a triglyceride containing three docosahexaenoic acid (DHA) molecules, serves as a valuable tool in this endeavor. This technical guide explores the multifaceted role of glyceryl tridocosahexaenoate (tri-DHA) in lipidomics research, detailing its application as a non-endogenous internal standard, its relevance in studying critical signaling pathways, and the experimental protocols for its use.

Chemical and Physical Properties of Glyceryl Tridocosahexaenoate

A thorough understanding of the physicochemical properties of glyceryl tridocosahexaenoate is fundamental to its application in lipidomics.

| Property | Value |

| Molecular Formula | C69H98O6 |

| Molecular Weight | 1023.5 g/mol |

| Monoisotopic Mass | 1022.73634084 Da |

| Synonyms | Tridocosahexaenoin, Tri-DHA, (all-Z)-4,7,10,13,16,19-Docosahexaenoic acid 1,2,3-propanetriyl ester |

Glyceryl Tridocosahexaenoate as a Non-Endogenous Internal Standard

In quantitative lipidomics, particularly when using mass spectrometry, internal standards are crucial for correcting variations in sample preparation and instrument response. The ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample. While stable isotope-labeled standards are the gold standard, non-endogenous lipid species offer a practical alternative.

Glyceryl tridocosahexaenoate is not typically found in significant amounts in many biological systems, making it a suitable candidate as a non-endogenous internal standard for the quantification of triglycerides. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, thereby providing a reliable reference for quantification.

Experimental Protocols

Lipid Extraction from Plasma

Accurate quantification of lipids begins with efficient and reproducible extraction from the biological matrix. The Folch and Bligh & Dyer methods are two of the most widely used protocols for total lipid extraction.[1]

a) Modified Folch Method

This method utilizes a chloroform and methanol mixture to extract lipids from plasma.

Materials:

-

Plasma sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glyceryl tridocosahexaenoate internal standard solution (of known concentration in chloroform/methanol)

Protocol:

-

To a 1 mL plasma sample in a glass tube, add a known amount of glyceryl tridocosahexaenoate internal standard.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., isopropanol:acetonitrile:water for LC-MS).

b) Bligh & Dyer Method

This method is suitable for samples with higher water content.

Materials:

-

Plasma sample

-

Chloroform

-

Methanol

-

Deionized water

-

Glyceryl tridocosahexaenoate internal standard solution

Protocol:

-

Add a known amount of glyceryl tridocosahexaenoate internal standard to a 1 mL plasma sample.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for 1 minute.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to achieve phase separation.

-

Collect the lower chloroform layer containing the lipids.

-

Dry the extract under nitrogen and reconstitute for analysis.

Analysis of Triglycerides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual triglyceride species.[2]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 column

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Conditions:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 55°C

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for profiling.

-

Precursor and Product Ions: For glyceryl tridocosahexaenoate, the precursor ion would be the [M+NH4]+ adduct. Product ions would correspond to the neutral loss of one of the docosahexaenoic acid chains. Similar transitions would be monitored for the endogenous triglycerides of interest.

Data Presentation: Quantitative Analysis of Triglycerides

The following table provides an example of how quantitative data for triglyceride analysis can be presented. The concentrations are hypothetical and for illustrative purposes.

| Triglyceride Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration in Control (µM) | Concentration in Treated (µM) |

| Tri-DHA (IS) | 18.5 | 1040.8 | 711.5 | N/A | N/A |

| TG(16:0/18:1/18:2) | 15.2 | 878.8 | 599.5 | 25.3 ± 2.1 | 18.7 ± 1.9 |

| TG(16:0/18:1/18:1) | 15.5 | 880.8 | 601.5 | 42.1 ± 3.5 | 35.4 ± 2.8 |

| TG(18:1/18:1/18:2) | 16.1 | 904.8 | 625.5 | 15.8 ± 1.4 | 12.1 ± 1.1 |

Signaling Pathways and Logical Relationships

Docosahexaenoic acid (DHA), the constituent fatty acid of glyceryl tridocosahexaenoate, is a crucial modulator of various signaling pathways, particularly in the nervous system.[3] Research utilizing tri-DHA can provide insights into the metabolic fate of DHA and its subsequent impact on these pathways.

DHA-Mediated Neuronal Survival Pathway

DHA promotes neuronal survival by enhancing the levels of phosphatidylserine (PS) in neuronal membranes. This enrichment of PS facilitates the activation of key survival kinases like Akt.[4][5]

DHA Metabolism to Neuroprotectin D1 and Anti-inflammatory Signaling

DHA can be metabolized to bioactive lipid mediators, such as Neuroprotectin D1 (NPD1), which has potent anti-inflammatory and neuroprotective effects.[6][7]

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment, from sample collection to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. JCI - A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease [jci.org]

- 4. Docosahexaenoic acid: A positive modulator of Akt signaling in neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Neuroprotectin D1-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protectin D1 - Wikipedia [en.wikipedia.org]

The Discovery and Transformative Journey of DHA-Containing Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Its primary dietary form is as a constituent of triglycerides, found abundantly in marine sources. The journey from the initial observations of the health of fish-eating populations to the intricate understanding of the molecular mechanisms of DHA-containing triglycerides is a testament to decades of scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of these vital molecules. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

A Historical Perspective: From Epidemiological Clues to Molecular Identification

The story of DHA-containing triglycerides is intrinsically linked to the broader discovery of omega-3 fatty acids. A pivotal moment in this history was the series of studies conducted in the 1970s by Danish researchers Dr. Jørn Dyerberg and Professor Hans Olaf Bang.[1][2][3] They investigated the diet and health of the Inuit population of Greenland, who, despite consuming a high-fat diet rich in marine animals, exhibited a remarkably low incidence of cardiovascular disease.[1][3]

Their research, published in prestigious journals like The Lancet, revealed that the Inuit diet was exceptionally rich in long-chain omega-3 fatty acids, including DHA and eicosapentaenoic acid (EPA).[2] Analysis of blood samples showed that Greenland Eskimos had significantly higher levels of EPA and DHA in their plasma lipids compared to Danes.[1] Specifically, EPA levels were seven times higher and DHA levels were four times higher in Greenland Eskimos consuming their traditional diet.[1] This led to the hypothesis that these fatty acids, particularly EPA, could reduce the risk of thrombosis and atherosclerosis by decreasing platelet aggregation.[2] These seminal studies ignited a wave of research into the physiological effects of omega-3 fatty acids, ultimately leading to a deeper understanding of the unique roles of DHA.

Key Historical Milestones:

| Era | Discovery/Milestone | Significance |

| 1920s | Discovery of "essential fatty acids" by George and Mildred Burr. | Established the concept that certain fats are vital for health.[3] |

| 1970s | Greenland Eskimo studies by Dyerberg and Bang.[1][2][3] | Linked high intake of marine omega-3s to low incidence of heart disease, sparking global research interest.[1][2][3] |

| 1978 | Publication of the hypothesis linking EPA to reduced thrombosis and atherosclerosis in The Lancet.[2] | Provided a mechanistic explanation for the observed health benefits.[2] |

| 1980s | Increased research into the distinct roles of EPA and DHA. | Began to elucidate the specific functions of individual omega-3 fatty acids. |

| 2000s-Present | Numerous clinical trials and the development of prescription omega-3 formulations. | Solidified the therapeutic use of DHA and EPA for hypertriglyceridemia and cardiovascular risk reduction. |

Natural Sources and Composition of DHA-Containing Triglycerides

DHA is primarily synthesized by marine microalgae, the foundation of the marine food web.[4] These microorganisms are consumed by smaller fish, which are then consumed by larger predatory fish, leading to the bioaccumulation of DHA up the food chain. As a result, cold-water, oily fish are the most potent natural sources of DHA-containing triglycerides.

The concentration of DHA in the triglycerides of various natural sources can vary significantly depending on the species, diet, and environmental conditions.

Table 1: DHA Content in Triglycerides of Various Natural Sources

| Source | Common Species | Typical DHA Content (% of total fatty acids) | Reference(s) |

| Fish Oils | Salmon | 9-14% | [5] |

| Tuna | 12-25% | [5] | |

| Mackerel | 10-18% | [5] | |

| Herring | 7-12% | [5] | |

| Sardines | 10-15% | [5] | |

| Cod Liver | 9-13% | [5] | |

| Microalgae Oils | Crypthecodinium cohnii | 40-45% | [4] |

| Schizochytrium sp. | 35-50% | [4] | |

| Nannochloropsis oculata | ~2.5 mg/L culture (variable) | [6] | |

| Isochrysis galbana | ~1.08 mg/L culture (variable) | [6] |

Synthesis of Structured DHA-Containing Triglycerides

While natural fish oils are a primary source of DHA, the fatty acid composition and their position on the glycerol backbone of the triglycerides are random. "Structured triglycerides" are novel lipids that have been modified to have a specific fatty acid composition and/or positional distribution. This allows for the creation of triglycerides with enhanced nutritional or therapeutic properties, such as improved absorption or targeted delivery of DHA. Both enzymatic and chemical methods are employed for the synthesis of these designer lipids.

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases, which can catalyze the exchange of fatty acids in triglycerides under mild conditions. This approach offers high specificity, reducing the formation of unwanted byproducts.

Acidolysis involves the incubation of a triglyceride-rich oil with a free fatty acid (in this case, a DHA concentrate) in the presence of a lipase. The lipase selectively removes fatty acids from the glycerol backbone, which are then replaced by the desired fatty acid.

Experimental Protocol: Lipase-Catalyzed Acidolysis of Fish Oil with DHA

-

Substrate Preparation: A mixture of fish oil and a DHA-rich free fatty acid concentrate is prepared at a specific molar ratio (e.g., 1:3 fish oil to DHA).

-

Solvent Addition: An organic solvent such as hexane may be added to reduce viscosity and improve mass transfer.

-

Enzyme Addition: An immobilized lipase, often from Candida antarctica (Novozym 435) or Rhizomucor miehei (Lipozyme RM IM), is added to the mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 10% w/w).

-

Reaction Conditions: The reaction is carried out in a temperature-controlled shaker incubator (e.g., 40-60°C) for a specified duration (e.g., 6-24 hours).

-

Reaction Termination and Product Recovery: The reaction is stopped by filtering out the immobilized lipase. The solvent is then removed by rotary evaporation.

-

Purification: The resulting structured triglyceride is purified to remove residual free fatty acids, often by molecular distillation or solvent extraction.

Table 2: Example Yields of Enzymatic Synthesis of Structured Triglycerides

| Enzyme | Substrates | Reaction Type | Key Conditions | Yield/Incorporation | Reference(s) |

| Lipozyme RM IM | Fish Oil + Capric Acid | Acidolysis | 55°C, 6h, 8% lipase, 3:1 molar ratio | 45.16% capric acid incorporation | [7] |

| Candida antarctica Lipase B | Salmon Oil + EPA/DHA concentrate | Acidolysis | 6h, 82 bar, 60°C (supercritical CO2) | Increased DHA at sn-2 position | [8] |

| Mucor miehei Lipase | Fish Oil + Milk Fat Fatty Acids | Acidolysis | 40°C, 6h, 1:3 molar ratio | 26.05% PUFA at sn-2 position | [3] |

Chemical Synthesis

Chemical synthesis methods, such as chemical interesterification, offer a more cost-effective approach for large-scale production, though they are typically less specific than enzymatic methods.

This process involves heating a mixture of fats and oils with a chemical catalyst, such as sodium methoxide, which randomly rearranges the fatty acids on the glycerol backbone.

Experimental Protocol: Chemical Interesterification

-

Substrate Preparation: A blend of the desired oils and fats (e.g., a DHA-rich oil and a source of other desired fatty acids) is prepared.

-

Drying: The oil blend is thoroughly dried under vacuum to remove any moisture that could inactivate the catalyst.

-

Catalyst Addition: A catalyst, such as sodium methoxide (typically 0.05-0.1% by weight), is added to the dried oil blend.

-

Reaction Conditions: The reaction is carried out at an elevated temperature (e.g., 80-120°C) with constant stirring for a set period (e.g., 30-60 minutes).

-

Catalyst Inactivation: The reaction is stopped by adding water or an acidic solution to neutralize and inactivate the catalyst.

-

Purification: The resulting interesterified fat is washed to remove soaps and other impurities, followed by bleaching and deodorization.

Analytical Methodologies

Accurate quantification and characterization of DHA-containing triglycerides are crucial for both research and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the fatty acid composition of triglycerides. The triglycerides are first converted into their more volatile fatty acid methyl esters (FAMEs) before analysis.

Experimental Protocol: FAMEs Analysis by GC-MS

-

Saponification and Transesterification: The triglyceride sample is saponified using a methanolic solution of sodium hydroxide or potassium hydroxide, followed by methylation using a catalyst such as boron trifluoride in methanol. This process cleaves the fatty acids from the glycerol backbone and converts them into FAMEs.

-

Extraction: The FAMEs are extracted into an organic solvent like hexane or heptane.

-

GC-MS Analysis:

-

Injection: A small volume of the FAMEs extract is injected into the GC.

-

Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar biscyanopropyl or a FAMEWAX column).

-

Ionization and Detection: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

-

-

Data Analysis: The identity of each fatty acid is confirmed by its retention time and mass spectrum, and the quantity is determined by the area of its chromatographic peak relative to an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, is used to analyze intact triglycerides, providing information on the different triglyceride species present in a sample.

Experimental Protocol: HPLC-ELSD Analysis of Triglycerides

-

Sample Preparation: The oil sample is dissolved in an appropriate solvent, such as a mixture of acetonitrile and dichloromethane.

-

HPLC Analysis:

-

Injection: The sample is injected into the HPLC system.

-

Separation: The triglycerides are separated on a reverse-phase column (e.g., C18) using a gradient elution program with a mobile phase typically consisting of acetonitrile and a less polar solvent like dichloromethane.

-

Detection (ELSD): As the separated triglycerides elute from the column, they are nebulized into a fine mist. The solvent is evaporated, leaving behind solute particles that scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.

-

-

Data Analysis: The different triglyceride species are identified by their retention times, and their relative abundance is determined by their peak areas.

Biological Significance and Molecular Mechanisms

DHA-containing triglycerides exert a wide range of biological effects, with their impact on plasma triglyceride levels being one of the most well-documented. High levels of triglycerides in the blood (hypertriglyceridemia) are a known risk factor for cardiovascular disease.

Table 3: Summary of Clinical Trials on DHA Supplementation and Triglyceride Levels

| Study/Trial | Dosage | Study Population | Key Findings | Reference(s) |

| West et al. (2011) | 3.4 g/day of EPA+DHA | Healthy individuals with moderate hypertriglyceridemia | 27% reduction in triglycerides compared to placebo. | [9][10] |

| REDUCE-IT | 4 g/day of icosapent ethyl (an EPA ethyl ester) | Patients with elevated triglycerides on statin therapy | 25% decrease in major adverse cardiovascular events. | [11] |

| ASCEND | 840 mg/day of EPA+DHA | Individuals with diabetes | 19% reduction in cardiovascular disease death. | [11] |

| VITAL | 840 mg/day of EPA+DHA | General population | 28% reduced risk for heart attacks. | [11] |

| Bernstein et al. (Meta-analysis) | Median dose of 1.68 g/day of algal DHA | Healthy individuals | Significant reduction in serum triglycerides. | [12] |

The triglyceride-lowering effects of DHA are mediated through its influence on several key signaling pathways involved in lipid metabolism.

Signaling Pathways

DHA is a natural ligand for PPARα, a nuclear receptor that plays a central role in fatty acid catabolism.

Activation of PPARα by DHA leading to increased fatty acid oxidation.

Activation of PPARα by DHA leads to the transcription of genes involved in fatty acid oxidation in the liver and other tissues. This increased breakdown of fatty acids reduces their availability for triglyceride synthesis and subsequent secretion as very-low-density lipoproteins (VLDL).

SREBP-1c is a master transcriptional regulator of lipogenesis (the synthesis of fatty acids and triglycerides). DHA has been shown to suppress the activity of SREBP-1c.

Inhibition of SREBP-1c maturation by DHA, reducing lipogenesis.

DHA inhibits the proteolytic processing of SREBP-1c, which prevents its translocation to the nucleus where it would otherwise activate the transcription of genes involved in fatty acid and triglyceride synthesis.[13] This leads to a decrease in hepatic lipogenesis.

NF-κB is a key transcription factor involved in inflammatory responses. Chronic inflammation is increasingly recognized as a contributor to cardiovascular disease. DHA has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

DHA-mediated inhibition of the NF-κB inflammatory pathway.

DHA can inhibit the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκB.[1] This prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][14]

Experimental Workflow

The production of a structured DHA-containing triglyceride from a raw natural source involves a multi-step process encompassing extraction, synthesis, and purification.

Generalized workflow for the production of structured triglycerides.

Conclusion and Future Directions

The discovery and elucidation of the roles of DHA-containing triglycerides have revolutionized our understanding of the interplay between diet and cardiovascular health. From the initial epidemiological observations in the Arctic to the detailed molecular pathways being mapped out in laboratories today, the journey of DHA research has been remarkable. The ability to synthesize structured triglycerides with tailored DHA content and positional specificity opens up new avenues for the development of next-generation nutraceuticals and therapeutics.

Future research will likely focus on:

-

Optimizing synthesis methods to improve yields and reduce costs.

-

Investigating the therapeutic potential of structured triglycerides with specific positional isomers of DHA.

-

Further elucidating the complex signaling networks modulated by DHA and its metabolites.

-

Conducting large-scale clinical trials to validate the efficacy of specific structured DHA triglycerides for various health conditions.

The continued exploration of DHA-containing triglycerides holds immense promise for advancing human health and developing targeted interventions for a range of metabolic and inflammatory diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]

- 4. Recent developments in the commercial production of DHA and EPA rich oils from micro-algae | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 5. Nutrition & Health Info Sheets for Consumers - Omega-3 Fatty Acids | UC Davis Nutrition Department [nutrition.ucdavis.edu]

- 6. Microalgae: Bioactive Composition, Health Benefits, Safety and Prospects as Potential High-Value Ingredients for the Functional Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis Process of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil and Concentrated by Response Surface Methodology under Supercritical Conditions [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Polyunsaturated Fatty Acids Selectively Suppress Sterol Regulatory Element-binding Protein-1 through Proteolytic Processing and Autoloop Regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nuclear factor kappa B activation in early-stage chronic lymphocytic leukemia by omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl Tridocosahexaenoate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of glyceryl tridocosahexaenoate (Tri-DHA) as a research tool in the field of neuroscience. Tri-DHA, a triglyceride form of docosahexaenoic acid (DHA), serves as a crucial molecule for investigating the therapeutic potential and physiological roles of omega-3 fatty acids in the central nervous system. This document provides a comprehensive overview of its mechanism of action, experimental applications, and detailed protocols, supplemented with quantitative data and visual diagrams to facilitate its effective use in a laboratory setting.

Introduction

Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain, where it is a vital component of neuronal membranes.[1] Its involvement in neurotransmission, neurogenesis, and the modulation of inflammatory processes underscores its importance in maintaining brain health.[1][2] Glyceryl tridocosahexaenoate, also referred to as triacylglycerol-DHA (TAG-DHA or TG-DHA), is a stable and common dietary form of DHA. While research indicates that other forms, such as lysophosphatidylcholine-DHA (LPC-DHA), may offer more efficient brain uptake, Tri-DHA remains a valuable tool for studying the neuroprotective effects of DHA, particularly in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][4]

Mechanism of Action

The neuroprotective effects of Tri-DHA are multifaceted, stemming from the bioactivity of its constituent DHA molecules following metabolism. The primary mechanisms include:

-

Anti-Inflammatory Effects: DHA modulates glial cell activity, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] In microglial cell cultures, TG-DHA has been shown to attenuate the production of nitric oxide (NO) and suppress the induction of inflammatory cytokines, thereby protecting against oxidative stress.[6]

-

Antioxidant Properties: DHA contributes to the cellular antioxidant defense by increasing the activity of enzymes like superoxide dismutase, catalase, and glutathione peroxidase.[5] It can also mitigate oxidative stress, a key factor in the pathophysiology of many neurodegenerative disorders.[7]

-

Modulation of Signaling Pathways: DHA influences several key intracellular signaling pathways crucial for neuronal survival and function. These include the activation of pro-survival pathways like CREB and WNT, and the modulation of kinase pathways such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][7][8]

-

Membrane Fluidity and Function: As a structural component of neuronal membranes, DHA influences membrane fluidity, which in turn affects the function of embedded receptors and ion channels, impacting synaptic transmission.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of glyceryl tridocosahexaenoate and other forms of DHA.

Table 1: In Vivo Studies - Dosage and Effects

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |

| Normal Rats | TAG-DHA | 10 mg DHA/day | 30 days | No significant increase in brain DHA; preferentially incorporated into adipose tissue and heart. | [3] |

| Normal Rats | LPC-DHA | 10 mg DHA/day | 30 days | Up to 100% increase in brain DHA. | [3] |